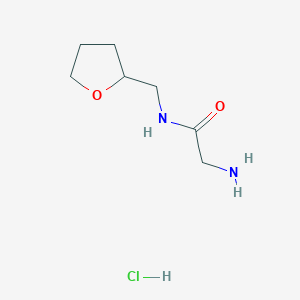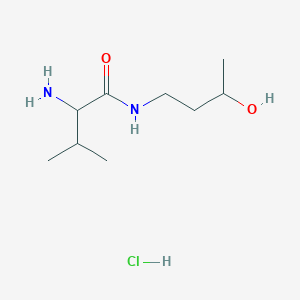![molecular formula C7H6BrN3 B1440874 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263059-15-9](/img/structure/B1440874.png)
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1263059-15-9 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine . It is usually stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The InChI code for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is 1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4,10H,1H2 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 212.05 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various compounds with potential antiviral activities. For instance, it has been involved in the creation of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, which show activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Synthesis of Antagonists and Inhibitors
This compound is significant in the synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, which are important for the development of CRHR1 antagonists. An efficient palladium-catalyzed synthesis has been investigated for this purpose (Majo et al., 2003). Additionally, it has been used in synthesizing various xanthine oxidase inhibitors, potentially offering therapeutic benefits for diseases like gout (Springer et al., 1976).
Development of Novel Derivatives and Synthesis Methods
Research has also focused on developing novel derivatives of pyrazolo[1,5-a]pyrimidine, offering insights into more efficient synthesis methods and potential new applications. For example, the synthesis of novel benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine derivatives has been achieved using 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine as a starting point (Sheikhi-Mohammareh et al., 2016).
Antimicrobial and Antibacterial Applications
The compound has been instrumental in the synthesis of molecules with antimicrobial and antibacterial properties. Synthesis and antibacterial activities of novel 2,5-diphenylindolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines have been explored, demonstrating potential for treating bacterial infections (Atta et al., 2011).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has shown its versatility. Its use in the synthesis of diverse compounds, such as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, highlights its role in developing potential therapeutic agents (Novinson et al., 1975).
Safety And Hazards
The safety information for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that there could be new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core in the future .
Eigenschaften
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIJUNUYMCAQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718768 | |
| Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
1263059-15-9 | |
| Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)


